molecular formula C9H11N3 B1483868 3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine CAS No. 2092715-43-8

3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine

Cat. No.: B1483868
CAS No.: 2092715-43-8
M. Wt: 161.2 g/mol
InChI Key: FIESDIVNAWGINH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine” is a complex organic compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a cyclopropyl group, a prop-2-yn-1-yl group, and an amine group at the 3rd, 1st, and 5th positions respectively .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a cyclopropyl group, which is a three-membered carbon ring, and a prop-2-yn-1-yl group, which is a carbon chain with a triple bond .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The amine group might participate in acid-base reactions, the triple bond in the prop-2-yn-1-yl group could undergo addition reactions, and the cyclopropyl group could be involved in ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. For example, the presence of an amine group could make the compound basic, and the triple bond could make it reactive .

Scientific Research Applications

Synthesis and Chemical Reactivity

Studies have demonstrated the synthesis of functionalized pyrazole derivatives, highlighting the compound's role as a key intermediate in creating novel heterocyclic compounds. For instance, El-Mekabaty et al. (2017) detailed an efficient synthesis of functionalized indole-3-yl pyrazole derivatives starting from 3-cyanoacetylindole. This process led to the creation of various pharmaceutical interest derivatives, showcasing the compound's synthetic utility (El-Mekabaty, Mesbah, & Fadda, 2017).

Additionally, Sidhom et al. (2018) explored the reactivity of 5-aminopyrazoles with a cyclopropyl group at the C3-position in palladium-catalyzed direct C4-arylations. This study demonstrated the compound's ability to undergo regioselective arylation without decomposing the cyclopropyl unit, further highlighting its potential in creating structurally diverse molecules (Sidhom, Soulé, Doucet, & Allouche, 2018).

Pharmaceutical Applications

The compound and its derivatives have been evaluated for various biological activities. For example, Alam et al. (2018) designed, synthesized, and evaluated a series of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives as potential anticancer agents, showing moderate to good cytotoxicity against a panel of human cancer cell lines (Alam, Alam, Panda, & Rahisuddin, 2018).

Advanced Materials and Catalysis

Furthermore, research has extended into the development of materials and catalysts using this compound as a building block. For instance, Gagnon et al. (2007) reported the direct N-cyclopropylation of cyclic amides and azoles employing a cyclopropylbismuth reagent, a method that could enhance the utility of pyrazole derivatives in medicinal chemistry by introducing unique spatial and electronic features (Gagnon, St-Onge, Little, Duplessis, & Barabé, 2007).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many biologically active compounds work by binding to specific receptors in the body .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and intended use. Proper handling and storage would be necessary to ensure safety .

Future Directions

The future directions for this compound could involve further studies to determine its potential uses. Given the presence of a pyrazole ring and a propargyl group, it could be of interest in pharmaceutical chemistry .

Properties

IUPAC Name

5-cyclopropyl-2-prop-2-ynylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-5-12-9(10)6-8(11-12)7-3-4-7/h1,6-7H,3-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIESDIVNAWGINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=CC(=N1)C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine
Reactant of Route 5
3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine
Reactant of Route 6
3-cyclopropyl-1-(prop-2-yn-1-yl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.